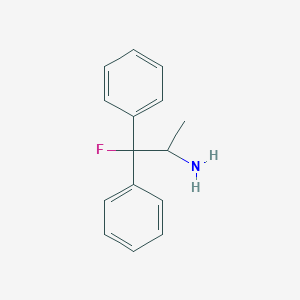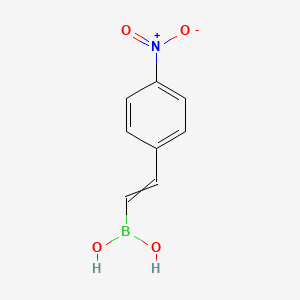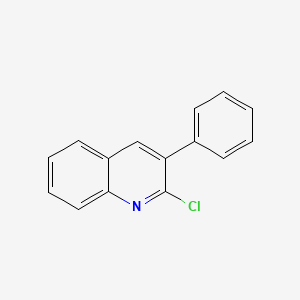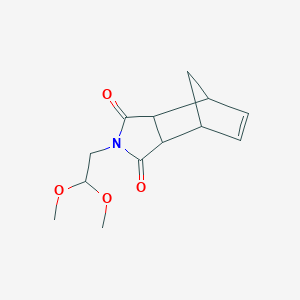![molecular formula C14H13ClFNO B1622510 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 565170-64-1](/img/structure/B1622510.png)
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organic compounds often involves various chemical reactions, including addition, substitution, elimination, and rearrangement reactions . The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, depending on their functional groups . These reactions can involve mechanisms such as nucleophilic substitution, elimination, addition, and radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as melting point, boiling point, solubility, and reactivity, can be predicted based on their molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research by Carlos Bustos et al. (2015) on substituted pyrazole derivatives, closely related to the query compound, emphasized the importance of understanding the molecular structures for developing new chemical entities. These studies reveal nonplanar molecular structures with significant dihedral angles, supported by weak intermolecular interactions including C-H...O, C-H...π, and π-π, along with unusual trifurcated C-Cl...Cl-C contacts. Such structural insights are crucial for the design of molecules with desired chemical properties and biological activities (Bustos et al., 2015).
Anxiolytic Activity
A study on the synthesis and anxiolytic activity of pyrrol- and pyrazol- related compounds by H. Liszkiewicz et al. (2006) demonstrated the potential of these compounds in treating anxiety disorders. The study utilized a two-step synthesis process to create derivatives with various substitutions, showing how structural variations can influence anxiolytic activity. This highlights the potential therapeutic applications of derivatives of the queried compound in neuropharmacology (Liszkiewicz et al., 2006).
Corrosion Inhibition
The synthesis and corrosion inhibition properties of pyrrole derivatives, as investigated by Abdelhadi Louroubi et al. (2019), provide insights into the application of such compounds in protecting metals against corrosion. The study demonstrated that these compounds could serve as efficient corrosion inhibitors, a property that is essential for extending the life of metal structures in various industrial applications (Louroubi et al., 2019).
Fluoroionophores Development
Research on fluoroionophores based on diamine-salicylaldehyde derivatives by W. Hong et al. (2012) explored the creation of compounds for metal cation recognition, indicating the utility of the compound structure in developing sensors for metal ions. Such fluoroionophores have significant implications in environmental monitoring and the development of diagnostic tools (Hong et al., 2012).
Antifungal Agent Development
M. Butters et al. (2001) discussed the process development of Voriconazole, showcasing the importance of the structural motifs similar to the queried compound in synthesizing broad-spectrum antifungal agents. This study underscores the potential of such compounds in addressing critical needs in antifungal therapy (Butters et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-7-11(14(18)8-15)10(2)17(9)13-6-4-3-5-12(13)16/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFOOWEECNXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368629 | |
| Record name | 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
CAS RN |
565170-64-1 | |
| Record name | 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



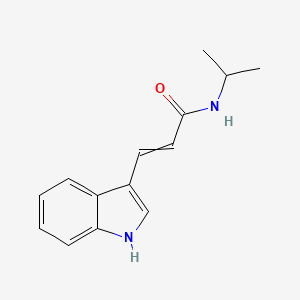


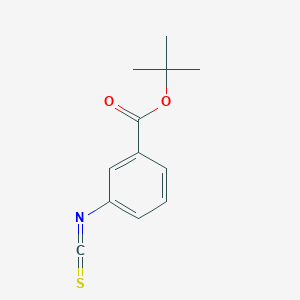
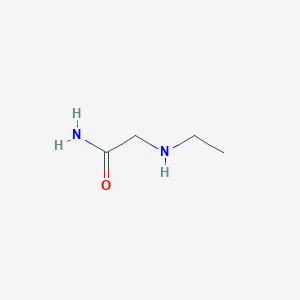
![1-[(Acetyloxy)phenylacetyl]-pyrrolidine](/img/structure/B1622435.png)
![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)
